1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves multiple steps:
Starting Material: The process begins with 3,4-dinitrobenzotrifluoride.
Reduction: The nitro groups are reduced to amines using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazine Formation: The resulting diamine is then reacted with hydrazine hydrate to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as azo compounds from oxidation and substituted hydrazines from nucleophilic substitution.
Scientific Research Applications
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, altering their activity.
Pathways Involved: It affects biochemical pathways related to enzyme inhibition and protein modification.
Comparison with Similar Compounds
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds:
Similar Compounds: 4-(Trifluoromethyl)phenylhydrazine, 1,1-Bis(trifluoromethyl)hydrazine, and N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine .
Uniqueness: The presence of two trifluoromethyl groups on the phenyl ring makes it unique, providing distinct chemical properties and reactivity compared to other hydrazine derivatives .
Properties
Molecular Formula |
C8H7ClF6N2 |
---|---|
Molecular Weight |
280.60 g/mol |
IUPAC Name |
[3,4-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H6F6N2.ClH/c9-7(10,11)5-2-1-4(16-15)3-6(5)8(12,13)14;/h1-3,16H,15H2;1H |
InChI Key |
PXPVRGCGGYYRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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